molecular formula C39H34O8P2 B128998 Bisphenol A bis(diphenyl phosphate) CAS No. 5945-33-5

Bisphenol A bis(diphenyl phosphate)

Cat. No. B128998
CAS RN: 5945-33-5
M. Wt: 692.6 g/mol
InChI Key: BQPNUOYXSVUVMY-UHFFFAOYSA-N
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Description

Bisphenol A bis(diphenyl phosphate) (BDP) is a chemical compound that belongs to the class of bisphenols, which are characterized by two phenolic rings connected through a bridging carbon. BDP is a derivative of bisphenol A (BPA), a well-known endocrine disruptor widely used in the production of plastics. BDP has been extensively studied due to its application as a flame retardant in various polymers, such as polycarbonate (PC) and poly(butylene terephthalate) (PBT) .

Synthesis Analysis

The synthesis of BDP involves the reaction of phosphorus oxychloride with bisphenol A and phenol in the presence of a catalyst such as AlCl3. The process parameters, including molar ratios, reaction temperatures, and catalyst choice, significantly affect the yield of BDP. Optimal conditions have been identified, with a molar ratio of phosphorus oxychloride to bisphenol A to phenol of 3:1:4.05, a two-step reaction temperature of 50°C followed by 140°C, and a catalyst dosage of 2% relative to bisphenol A .

Molecular Structure Analysis

The molecular structure of BDP consists of a central carbon atom with two phenolic rings, each bearing a diphenyl phosphate group. This structure is crucial for its flame-retardant properties, as it allows for the formation of a char layer upon thermal degradation, which helps to protect the underlying material from fire .

Chemical Reactions Analysis

BDP undergoes thermal degradation through a series of reactions, including elimination, condensation, and transesterification. The initial step involves the formation of reactive monomers and arynes, which then lead to the production of volatile triphenyl phosphate, oligomeric aryl/acid polyphosphates, and non-volatile polyphosphoric acid. These reactions contribute to the flame-retardant properties of BDP by facilitating its action in both the vapor and condensed phases .

Physical and Chemical Properties Analysis

BDP exhibits flame-retardant properties when added to polymers, as evidenced by improved limiting oxygen index (LOI) values and vertical burning test results. It affects the thermal decomposition of polymers, leading to modified residue structures and the release of specific degradation products. The presence of BDP in polymers like PC and PBT enhances their thermal stability and flame retardancy. Additionally, BDP oligomers have been shown to decompose at around 375°C, indicating their thermal stability .

Scientific Research Applications

Synthesis and Flame Retardant Properties

  • Bisphenol A bis(diphenyl phosphate) is synthesized from phosphorus oxychloride, bisphenol-A, and phenol, with AlCl3 as the best catalyst. It is a highly effective flame retardant, with a synthesis yield of 88.7% and good performance in various plastic products (Yang Jin-fei, 2006).

Preparation and Thermal Properties

  • The oligomer form of Bisphenol A bis(diphenyl phosphate) (BDP) is prepared with AlCl3 as a catalyst, showing high thermal stability with decomposition starting at 375°C. This preparation method ensures quality products with effective flame-retardant properties (Bing-Hai Li, Y. Ou, Fei Xin, 2007).

Environmental Impact and Human Exposure

  • BDP and its derivative, diphenyl phosphate (DPHP), are found ubiquitously in indoor dust, indicating potential environmental and human exposure. These compounds likely originate from degradation of aryl-PFRs, used as flame retardants, with implications for human exposure via ingestion, dermal contact, and inhalation (Maria K. Björnsdotter et al., 2018).

Impact on Polymer Decomposition

  • BDP affects the decomposition mechanism of poly(butylene terephthalate) (PBT), altering the final structure of the residue and releasing various decomposition products. This interaction between BDP and PBT indicates a complex role of BDP in the thermal degradation of polymers (A. I. Balabanovich, 2004).

Lubricating Performance in Engine Oils

  • As a new phosphate compound, Bisphenol AF bis(diphenyl phosphate) (BAFDP) exhibits superior friction reduction and antiwear characteristics in aircraft engine oils at elevated temperatures, compared to traditional additives (Lili Zhu et al., 2016).

Tribological Applications

  • Bisphenol S bis(diphenyl phosphate) (BSDP), a variant of BDP, is synthesized and shows excellent tribological properties as additives in lubricating greases, especially at elevated temperatures. This application demonstrates the versatility of bisphosphates in industrial lubricants (Lili Zhu et al., 2016).

Thermal Degradation and Flame Retardancy

  • The thermal degradation of BDP involves a series of chemical reactions leading to the formation of volatile and non-volatile compounds. These reactions are crucial for the effectiveness of BDP as a flame retardant, demonstrating its high efficiency in various applications (Chuan‐Lin Liu, Q. Yao, 2018).

Fire Retardancy in Polymer Blends

  • BDP, combined with boehmite, enhances fire retardancy in polymer blends like bisphenol A polycarbonate/acrylonitrile-butadiene-styrene. This synergistic effect indicates the potential of BDP in improving the fire safety of various materials (Kristin H. Pawlowski, B. Schartel, 2008).

Safety And Hazards

Exposure to Bisphenol A bis(diphenyl phosphate) should be avoided. It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

[4-[2-(4-diphenoxyphosphoryloxyphenyl)propan-2-yl]phenyl] diphenyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H34O8P2/c1-39(2,31-23-27-37(28-24-31)46-48(40,42-33-15-7-3-8-16-33)43-34-17-9-4-10-18-34)32-25-29-38(30-26-32)47-49(41,44-35-19-11-5-12-20-35)45-36-21-13-6-14-22-36/h3-30H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPNUOYXSVUVMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3)C4=CC=C(C=C4)OP(=O)(OC5=CC=CC=C5)OC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H34O8P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8052720
Record name 2,2-Bis[4-[bis(phenoxy)phosphoryloxy]phenyl]propane
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Molecular Weight

692.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Other Solid; Pellets or Large Crystals
Record name Phosphoric acid, P,P'-[(1-methylethylidene)di-4,1-phenylene] P,P,P',P'-tetraphenyl ester
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Product Name

Bisphenol A bis(diphenyl phosphate)

CAS RN

5945-33-5
Record name Bisphenol A bis(diphenyl phosphate)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bisphenol A tetraphenyl diphosphate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid, P,P'-[(1-methylethylidene)di-4,1-phenylene] P,P,P',P'-tetraphenyl ester
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Record name 2,2-Bis[4-[bis(phenoxy)phosphoryloxy]phenyl]propane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-methylethylidene)di-4,1-phenylene tetraphenyl diphosphate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Phosphoric acid, P,P'-[(1-methylethylidene)di-4,1-phenylene] P,P,P',P'-tetraphenyl ester
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.794
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Bisphenol A bis(diphenyl phosphate) was prepared by the reaction of 11.4 g of bisphenol A with 29.6 g of diphenyl chlorophosphate in 100 ml of pyridine, which was performed by the protocol of Example 2. Recrystallization from isopropanol gave 12 g of the title compound of mp=56°-58° C. Mass spectrum: m/e 692. Elemental analysis found weight percent C=68.2 and weight percent H=5.04.
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
29.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
898
Citations
KH Pawlowski, B Schartel - Polymer International, 2007 - Wiley Online Library
The flame retardancy mechanisms of three aryl phosphates, triphenyl phosphate (TPP), resorcinol bis(diphenyl phosphate) (RDP) and bisphenol A bis(diphenyl phosphate) (BDP), in a …
Number of citations: 281 onlinelibrary.wiley.com
KH Pawlowski, B Schartel, MA Fichera, C Jäger - Thermochimica Acta, 2010 - Elsevier
Bisphenol A polycarbonate/acrylonitrile–butadiene–styrene (PC/ABS) with and without bisphenol A bis(diphenyl phosphate) (BDP) and 5wt.% zinc borate (Znb) were investigated. The …
Number of citations: 98 www.sciencedirect.com
E Wawrzyn, B Schartel, H Seefeldt… - Industrial & …, 2012 - ACS Publications
The pyrolysis and flame retardancy of a bisphenol A polycarbonate/silicon rubber/bisphenol A bis(diphenyl phosphate) (PC/SiR/BDP) blend were investigated and compared to those of …
Number of citations: 48 pubs.acs.org
E Wawrzyn, B Schartel, A Karrasch, C Jäger - Polymer degradation and …, 2014 - Elsevier
Various inorganic additives belonging to four different groups: layered materials, metal hydroxides, metal oxides/carbonate and metal borates are investigated in bisphenol A …
Number of citations: 44 www.sciencedirect.com
AI Balabanovich - Journal of analytical and applied pyrolysis, 2004 - Elsevier
The effect of bisphenol A bis(diphenyl phosphate) oligomer (BDP), a commercially available flame-retardant additive, on the limiting oxygen index test method and thermal …
Number of citations: 54 www.sciencedirect.com
M Gao, Y Sun - Polymer Engineering & Science, 2013 - Wiley Online Library
Bisphenol A bis(diphenyl phosphate) oligomer (BBO) as flame retardant was synthesized, whose structure was characterized by IR and NMR. In all, 20% weight mixture polyphosphoric …
A Karrasch, E Wawrzyn, B Schartel, C Jäger - Polymer degradation and …, 2010 - Elsevier
Structural changes in the condensed phase of bisphenol A polycarbonate (containing 0.45 wt% poly(tetrafluoroethylene))/silicone acrylate rubber/bisphenol A bis(diphenyl-phosphate) (…
Number of citations: 75 www.sciencedirect.com
J Feng, J Hao, J Du, R Yang - Polymer degradation and stability, 2010 - Elsevier
A series of flame retardant formulations of solid bisphenol A bis(diphenyl phosphate) (S-BDP) and organo-montmorillonite (OMMT) were prepared based on polycarbonate (PC) by a …
Number of citations: 69 www.sciencedirect.com
W Zhao, J Liu, Y Zhang, D Ban - RSC advances, 2015 - pubs.rsc.org
A simple and green method for the preparation of solid polymeric bisphenol A bis(diphenyl phosphate) (PBDP), aimed at improving the flame retardancy of epoxy resins (EP) is …
Number of citations: 18 pubs.rsc.org
E Wawrzyn, B Schartel, M Ciesielski… - European polymer …, 2012 - Elsevier
The reactivity of the flame retardant and its decomposition temperature control the condensed-phase action in bisphenol A polycarbonate/acrylonitrile–butadiene–styrene/…
Number of citations: 51 www.sciencedirect.com

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